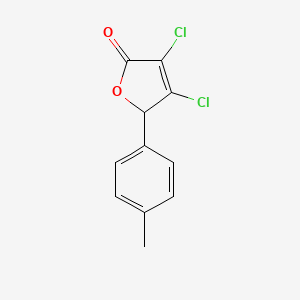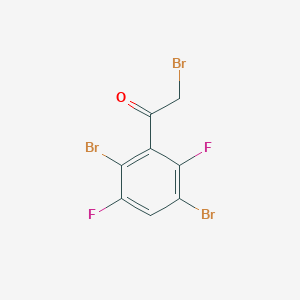![molecular formula C18H26BrNO6S B13676816 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate is a chemical compound that features a brominated pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, linked to an ethyl tosylate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate typically involves multiple steps:
Bromination of Pyrrolidine: The starting material, pyrrolidine, is brominated to introduce a bromine atom at the 4-position.
Protection with Boc Group: The brominated pyrrolidine is then protected with a tert-butoxycarbonyl (Boc) group to yield 4-Bromo-1-Boc-3-pyrrolidine.
Formation of Tosylate Ester: The protected pyrrolidine is reacted with ethylene glycol tosylate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The tosylate ester can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azides, nitriles, thiols).
Deprotection: The free amine, 4-Bromo-3-pyrrolidine.
Ester Hydrolysis: The corresponding alcohol, 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol.
科学研究应用
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: May be used to study the effects of brominated pyrrolidines on biological systems.
Material Science: Could be explored for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new bond.
Deprotection: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and the free amine.
Ester Hydrolysis: The tosylate ester is cleaved to form the corresponding alcohol and tosylate ion.
相似化合物的比较
Similar Compounds
4-Bromo-1-Boc-3-pyrrolidine: Lacks the ethyl tosylate moiety.
2-[(4-Bromo-3-pyrrolidinyl)oxy]ethyl Tosylate: Lacks the Boc protection group.
2-[(4-Chloro-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate: Chlorine instead of bromine.
Uniqueness
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate is unique due to the combination of the brominated pyrrolidine, Boc protection, and ethyl tosylate moiety. This combination provides specific reactivity and stability that can be advantageous in various synthetic and research applications.
属性
分子式 |
C18H26BrNO6S |
|---|---|
分子量 |
464.4 g/mol |
IUPAC 名称 |
tert-butyl 3-bromo-4-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO6S/c1-13-5-7-14(8-6-13)27(22,23)25-10-9-24-16-12-20(11-15(16)19)17(21)26-18(2,3)4/h5-8,15-16H,9-12H2,1-4H3 |
InChI 键 |
DWNHGVTXVJXXER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CN(CC2Br)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






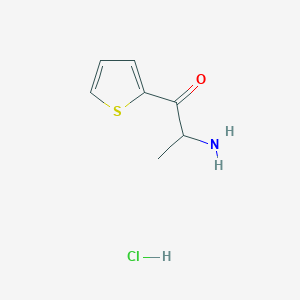
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
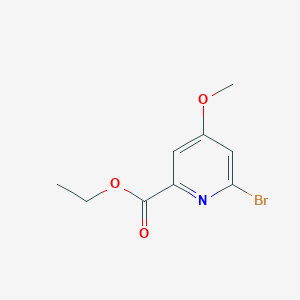
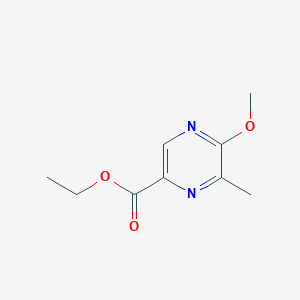
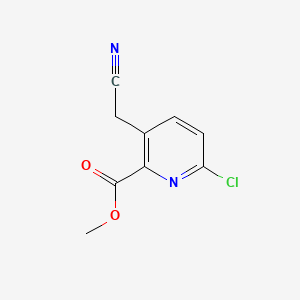
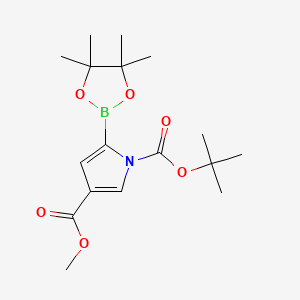
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
